molecular formula C15H9IN2O4 B11569244 2-(5-iodo-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(5-iodo-2-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11569244
M. Wt: 408.15 g/mol
InChI Key: UKPSZUGMLLAGSE-UHFFFAOYSA-N
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Description

2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes an iodine atom, a nitro group, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of 2-methylphenyl derivatives followed by nitration and cyclization to form the isoindole core. The reaction conditions often include the use of strong acids, oxidizing agents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the iodine atom can produce a variety of functionalized isoindole derivatives .

Scientific Research Applications

2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-IODO-2-METHYLPHENYL)-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of an iodine atom, a nitro group, and an isoindole core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H9IN2O4

Molecular Weight

408.15 g/mol

IUPAC Name

2-(5-iodo-2-methylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9IN2O4/c1-8-5-6-9(16)7-12(8)17-14(19)10-3-2-4-11(18(21)22)13(10)15(17)20/h2-7H,1H3

InChI Key

UKPSZUGMLLAGSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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